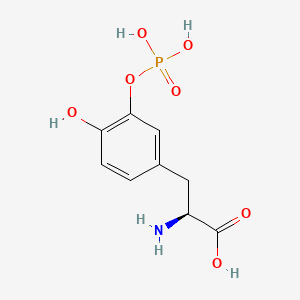

Dopa 3-phosphate

Descripción

Dopa 3-phosphate (3-O-phosphorylated L-DOPA) is a phosphorylated derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor of melanin and catecholamines. The phosphate group is esterified at the 3-position of the aromatic ring, enhancing solubility and stability across a wide pH range . Unlike L-DOPA, this compound is resistant to spontaneous oxidation and enzymatic degradation by dopa oxidase (tyrosinase) unless hydrolyzed by alkaline phosphatase to release free L-DOPA . This compound is notable for its role in melanogenesis, particularly in melanoma cells, where it is internalized and converted into melanin. At high concentrations, it exhibits cytotoxicity, which is potentiated by melanotropin and inhibited by phenylthiourea, suggesting a melanin-dependent mechanism .

Propiedades

Número CAS |

97321-86-3 |

|---|---|

Fórmula molecular |

C9H12NO7P |

Peso molecular |

277.17 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-hydroxy-3-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

Clave InChI |

LPRGFKOHMXXIIU-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OP(=O)(O)O)O |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O |

Otros números CAS |

97321-86-3 |

Sinónimos |

DOPA 3-phosphate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Glycerol 3-Phosphate

- Structure : A triose phosphate with a glycerol backbone and a phosphate group at the 3-position.

- Function: Central to lipid biosynthesis (as a precursor for triglycerides and phospholipids) and glycolysis/gluconeogenesis. It is catabolized by glycerol 3-phosphate dehydrogenase (GlpD) and phosphatases (e.g., PA0562, PA3172 in Pseudomonas aeruginosa) .

- Contrast with Dopa 3-Phosphate: Glycerol 3-phosphate participates in energy metabolism and membrane synthesis, whereas this compound is specialized in melanin production and cytotoxicity in melanoma cells. Enzymatic regulation differs: Glycerol 3-phosphate is dynamically interconverted with dihydroxyacetone phosphate (DHAP) in glycolysis, while this compound acts as a stable pro-drug requiring phosphatase activation .

Glyceraldehyde 3-Phosphate

Shikimate 3-Phosphate

- Structure: A cyclic monoalkyl phosphate derived from shikimic acid.

- Function: Intermediate in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants and microbes .

- Contrast with this compound :

Dopa 4-Phosphate

- Structure : A positional isomer of this compound with the phosphate group at the 4-position of the aromatic ring.

- Function : Similar to this compound in solubility and stability but differs in enzymatic recognition. For example, alkaline phosphatase may hydrolyze it at a different rate .

- Contrast with this compound: The phosphate position affects substrate specificity in enzymatic reactions. Melanoma cells may process these isomers differently, impacting melanin yield and cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Backbone | Phosphate Position | Key Functions | Key Enzymes/Pathways |

|---|---|---|---|---|

| This compound | Aromatic ring | 3 | Melanin synthesis, cytotoxicity | Alkaline phosphatase, Tyrosinase |

| Glycerol 3-phosphate | Glycerol | 3 | Lipid synthesis, glycolysis | GlpD, GPAT, phosphatases |

| Glyceraldehyde 3-phosphate | Triose | 3 | Glycolysis, gluconeogenesis | Aldolase, dehydrogenase |

| Shikimate 3-phosphate | Cyclic shikimate | 3 | Aromatic amino acid biosynthesis | Shikimate kinase, EPSP synthase |

| Dopa 4-phosphate | Aromatic ring | 4 | Melanin precursor (similar to 3-isomer) | Alkaline phosphatase |

Key Research Findings

- Enzymatic Specificity : this compound requires phosphatase-mediated hydrolysis for melanin production, whereas glycerol 3-phosphate is directly utilized in lipid synthesis .

- Cytotoxicity Mechanism: The cytotoxicity of this compound in melanoma cells is linked to melanin synthesis, as inhibitors like phenylthiourea block both processes .

- Evolutionary Divergence : Shikimate 3-phosphate highlights the metabolic divide between plants/microbes and animals, unlike this compound, which is exclusive to animal cell pathways .

Q & A

Q. What statistical approaches validate this compound as a biomarker in melanoma versus non-melanoma malignancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.